2-Amino-5-fluoro-4-iodophenol
Description
2-Amino-5-fluoro-4-iodophenol is a halogenated phenol derivative with a molecular formula of C₆H₅FINO and an approximate molecular weight of 253 g/mol. It features an amino group (-NH₂) at position 2, a fluorine atom at position 5, and an iodine atom at position 4 on the benzene ring. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive halogen and amino groups.
Properties
CAS No. |
1037298-25-1 |
|---|---|
Molecular Formula |
C6H5FINO |
Molecular Weight |
253.01 g/mol |
IUPAC Name |
2-amino-5-fluoro-4-iodophenol |
InChI |
InChI=1S/C6H5FINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |
InChI Key |
YODVHBXBACNADC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-4-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-diiodophenol with fluorinating agents under specific conditions to introduce the fluoro group at the 5-position. The amino group can be introduced through subsequent reactions involving amination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-4-iodophenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The iodo group can be reduced to a hydrogen atom.
Substitution: The amino, fluoro, and iodo groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of the original compound .
Scientific Research Applications
2-Amino-5-fluoro-4-iodophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-4-iodophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the fluoro group can participate in halogen bonding, and the iodo group can undergo nucleophilic substitution reactions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |
|---|---|---|---|---|---|
| This compound | Not Provided | C₆H₅FINO | ~253 | 2-NH₂, 5-F, 4-I | High molecular weight due to iodine |
| 5-Amino-2-fluorophenol | [100367-48-4] | C₆H₆FNO | 141.12 | 5-NH₂, 2-F | Simpler structure, no iodine |
| 5-Amino-2-chloro-4-fluorophenol | [84478-72-8] | C₆H₅ClFNO | ~161.45 | 5-NH₂, 2-Cl, 4-F | Chlorine adds steric bulk |
| 5-Amino-2,4-difluorophenol | [113512-71-3] | C₆H₅F₂NO | 145.11 | 5-NH₂, 2-F, 4-F | Two fluorine atoms enhance electronegativity |
| 4-Amino-4'-fluorobenzophenone | [10055-40-0] | C₁₃H₁₀FNO | ~215 | Benzophenone backbone, 4-NH₂, 4'-F | Larger aromatic system with ketone |
Structural and Functional Differences
Substituent Effects: The iodine atom in this compound contributes to a significantly higher molecular weight compared to fluorine- or chlorine-containing analogs. Iodine’s larger atomic radius may influence reactivity in substitution reactions or binding interactions . Chlorine vs. Benzophenone Backbone: 4-Amino-4'-fluorobenzophenone (CAS [10055-40-0]) diverges structurally with a ketone group, enabling applications in photochemistry or polymer synthesis .
Molecular Weight Trends: The iodine-substituted target compound (~253 g/mol) is heavier than fluorinated analogs like 5-Amino-2,4-difluorophenol (145.11 g/mol) and 5-Amino-2-fluorophenol (141.12 g/mol) .
Biological Activity
2-Amino-5-fluoro-4-iodophenol is a compound of interest due to its potential biological activities stemming from its unique chemical structure. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The molecular formula for this compound is C6H5FINO, with a molecular weight of approximately 227.01 g/mol. The presence of both amino and halogen substituents (fluorine and iodine) contributes to its reactivity and potential biological interactions.
The biological activity of this compound is hypothesized to involve several mechanisms, including:
- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, potentially modulating metabolic pathways.
- Antimicrobial Activity : The presence of halogens may enhance the compound's ability to disrupt microbial cell membranes or inhibit critical enzymes.
Biological Activity Studies
Research on this compound has primarily focused on its antimicrobial properties and potential as an enzyme inhibitor. Below are key findings from various studies:
Antimicrobial Activity
A comparative study examined the inhibitory effects of various phenolic compounds on Fusarium oxysporum, a pathogenic fungus. The results indicated that structural modifications significantly influenced biological activity.
| Compound | IC50 (mM) |
|---|---|
| This compound | Not determined |
| 4-Amino-5-fluoro-2-iodophenol | 0.70 ± 0.16 |
| Epoxiconazole | 0.06 ± 0.02 |
The IC50 values suggest that while this compound's activity remains undetermined, related compounds exhibit varying degrees of antifungal activity, hinting at possible efficacy for further investigation .
Enzyme Inhibition
In vitro studies have demonstrated that phenolic compounds can inhibit enzymes involved in various metabolic pathways. The specific inhibitory effect of this compound on particular enzymes remains an area for further research.
Case Studies
Several case studies have explored the pharmacological potential of compounds structurally similar to this compound:
- Study on Enzyme Inhibition : A study focusing on phenolic compounds found that modifications at the para position significantly affected enzyme binding affinity, suggesting that similar modifications could be explored for this compound.
- Antifungal Activity Investigation : Research into antifungal agents highlighted the importance of halogen substitutions in enhancing biological activity against pathogens like Fusarium oxysporum. This supports further exploration into the antifungal properties of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
